molecular formula C12H18ClNO2 B584804 Heliomethylamine hydrochloride CAS No. 1797883-86-3

Heliomethylamine hydrochloride

Cat. No.: B584804
CAS No.: 1797883-86-3
M. Wt: 243.73 g/mol
InChI Key: GKPHYLXZJOXRSL-UHFFFAOYSA-N
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Description

3,4-MDMA methylene homolog (hydrochloride) is a chemical compound that belongs to the class of substituted amphetamines. It is structurally related to 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. The compound is characterized by the presence of a methylene group inserted in the methylamphetamine portion of MDMA.

Scientific Research Applications

3,4-MDMA methylene homolog (hydrochloride) has several scientific research applications, including:

    Forensic Analysis: Used as an analytical reference standard in forensic chemistry to identify and quantify substances in samples.

    Toxicology Studies: Employed in toxicological research to study its effects and potential toxicity.

    Pharmacological Research: Investigated for its pharmacological properties and potential therapeutic applications.

    Chemical Synthesis: Utilized in the synthesis of related compounds for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-MDMA methylene homolog (hydrochloride) involves several steps, starting with the precursor 3,4-methylenedioxyphenyl-2-propanone. The key steps include:

    Formation of the Intermediate: The precursor undergoes a reaction with methylamine to form the intermediate compound.

    Methylene Insertion: A methylene group is inserted into the intermediate compound through a series of chemical reactions, resulting in the formation of the final product.

    Hydrochloride Formation: The final product is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 3,4-MDMA methylene homolog (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-MDMA methylene homolog (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines .

Mechanism of Action

The mechanism of action of 3,4-MDMA methylene homolog (hydrochloride) is not fully understood. it is believed to interact with neurotransmitter systems in the brain, similar to MDMA. The compound may affect the release and reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to altered mood and perception .

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxymethamphetamine (MDMA): The parent compound, known for its psychoactive effects.

    3,4-Methylenedioxyamphetamine (MDA): A related compound with similar but distinct effects.

    N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB): Another homolog with structural similarities.

Uniqueness

This structural modification distinguishes it from other related compounds and may result in different pharmacological and toxicological profiles .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9(7-13-2)5-10-3-4-11-12(6-10)15-8-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPHYLXZJOXRSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342966
Record name 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797883-86-3
Record name Heliomethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELIOMETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VZX55L6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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